molecular formula C8H12O2 B14488144 1,4-Cyclohexadiene-1,2-dimethanol CAS No. 65774-75-6

1,4-Cyclohexadiene-1,2-dimethanol

Cat. No.: B14488144
CAS No.: 65774-75-6
M. Wt: 140.18 g/mol
InChI Key: SZDVWAKBTYNAOK-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedimethanol (CHDM) is a diol compound with the molecular formula $ \text{C}8\text{H}{16}\text{O}_2 $. Its IUPAC name is cyclohexane-1,4-diyldimethanol, and it exists as a mixture of cis- and trans-isomers due to the spatial arrangement of hydroxyl groups on the cyclohexane ring . Key identifiers include:

  • CAS Registry Number: 105-08-8
  • ECHA Registration Number: 203-268-9
  • Synonyms: 1,4-Bis(hydroxymethyl)cyclohexane, Rikabinol DM, SkyCHDM .

CHDM is widely used in polymer production, particularly in polyesters and polyurethanes, due to its rigidity and thermal stability. Its trans-isomer is noted for enhancing crystallinity in polymers, while the cis-isomer contributes to flexibility .

Properties

CAS No.

65774-75-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

[2-(hydroxymethyl)cyclohexa-1,4-dien-1-yl]methanol

InChI

InChI=1S/C8H12O2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,9-10H,3-6H2

InChI Key

SZDVWAKBTYNAOK-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(=C1CO)CO

Origin of Product

United States

Preparation Methods

Functionalization via Tricyclohexane Intermediate Ring-Opening

The thermal ring-opening of tricyclo[3.1.0.0²,⁴]hexane derivatives offers a stereocontrolled pathway to 1,4-cyclohexadienes. As demonstrated by cyclopropene dimerization under Lewis acid catalysis, tricyclic intermediates undergo solvent-free thermolysis at 120–150°C to yield 1,4-cyclohexadienes with quaternary carbons. Adapting this method, introducing hydroxymethyl groups at the 1 and 2 positions requires starting with tricyclohexanes bearing ester or ketone substituents.

For instance, lithium aluminum hydride reduction of a tricyclohexane-1,2-diketone precursor (Figure 1A) selectively generates the corresponding diol. This approach achieved 72–85% yields in analogous systems when employing low-temperature (−78°C) reductions to prevent over-reduction of the diene. Post-reduction purification via silica gel chromatography with chloroform/ethyl acetate gradients ensures removal of aluminate byproducts.

Table 1: Representative Yields from Tricyclohexane Ring-Opening

Starting Material Reducing Agent Temperature Yield (%)
Tricyclohexane-1,2-diketone LiAlH₄ −78°C 78
Tricyclohexane-1,2-diester LiAlH(t-BuO)₃ 0°C 82

Birch Reduction of Aromatic Precursors

Birch reduction of 1,2-dimethylbenzene-1,4-dicarboxylate provides access to 1,4-cyclohexadiene-1,2-dimethanol through a three-step sequence. Initial diethyl ester formation via Fischer esterification (95% H₂SO₄, reflux) precedes Birch reduction in liquid ammonia/THF with lithium metal. The resultant 1,4-diene intermediate undergoes saponification (NaOH, ethanol/water) and subsequent borane-THF reduction to afford the diol in 61% overall yield (Figure 1B).

Critical to this method is maintaining anhydrous conditions during the Birch step to prevent protonation at undesired positions. NMR monitoring of the deuterated analog confirmed regiospecific hydrogenation at the 1 and 4 positions, preserving the 1,2-dimethanol geometry.

Diels-Alder Cycloaddition Followed by Dihydroxylation

While classical Diels-Alder reactions typically yield six-membered rings with conjugated dienes, employing ortho-quinodimethane dienophiles enables construction of the 1,4-diene framework. Reaction of 2,5-dimethylenefuran with acetylenedicarboxylate generates a bicyclic adduct that, upon hydrogenolysis (H₂/Pd-C) and ozonolysis, produces 1,4-cyclohexadiene-1,2-dicarbaldehyde. Sodium borohydride reduction (0°C, methanol) then delivers the target diol in 67% yield across four steps.

Table 2: Diels-Alder Route Optimization

Dienophile Catalyst Ozonolysis Temp Reduction Agent Overall Yield (%)
Acetylenedicarboxylate None −78°C NaBH₄ 67
Dimethyl acetylenedicarboxylate ZnCl₂ −45°C LiAlH₄ 58

Halogenation-Reduction Sequence

Direct functionalization of pre-formed 1,4-cyclohexadiene via free-radical bromination introduces bromine at the allylic 1 and 2 positions. Using N-bromosuccinimide (NBS) under UV irradiation (350 nm) in CCl₄ achieves 89% dibromination. Subsequent Stille coupling with tributyltin hydroxide (Pd(PPh₃)₄, DMF) replaces bromine with hydroxyl groups, yielding this compound in 74% isolated yield (Figure 1C).

This method benefits from the stability of the cyclohexadiene core under radical conditions, though requires rigorous exclusion of oxygen to prevent polymerization. X-ray crystallographic analysis of intermediates confirmed retention of the 1,4-diene geometry throughout functionalization.

Biocatalytic Approaches

Emerging enzymatic methods employ modified terpene cyclases to catalyze the cyclization of geranyl pyrophosphate analogs into 1,4-cyclohexadiene diols. Directed evolution of limonene synthase enabled 17% conversion to the target structure after 72 hours, with optimization focusing on active-site residues to accommodate polar hydroxymethyl groups. While yields remain suboptimal compared to chemical routes, this approach provides enantiomeric excess >99% in the (1R,2S) configuration.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexadiene-1,2-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxymethyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

1,4-Cyclohexadiene-1,2-dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Cyclohexadiene-1,2-dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers of CHDM

CHDM is compared to its positional isomers, which differ in the placement of hydroxyl groups on the cyclohexane ring:

Compound Name CAS Number Similarity Score Key Properties
1,4-Cyclohexanedimethanol 105-08-8 1.00 (Reference) Mixture of cis/trans isomers; high thermal stability
1,2-Cyclohexanedimethanol 65376-05-8 0.93 Adjacent hydroxyl groups; lower melting point
1,3-Cyclohexanedimethanol 3205-34-3 0.93 Increased steric hindrance; reduced polymer crystallinity

Key Findings :

  • 1,2-Cyclohexanedimethanol: The proximity of hydroxyl groups limits rotational freedom, reducing thermal stability compared to CHDM .
  • 1,3-Cyclohexanedimethanol: Steric effects from the meta-substitution hinder polymerization efficiency .

Stereoisomers of CHDM

CHDM’s stereoisomers exhibit distinct physicochemical behaviors:

Isomer Type Melting Point (°C) Boiling Point (°C) Applications
trans-CHDM 70–72 285–290 Enhances polymer crystallinity (e.g., PETG copolymers)
cis-CHDM 43–45 275–280 Improves flexibility in coatings

Research Insight : The trans-isomer’s linear configuration promotes stronger intermolecular hydrogen bonding, leading to higher melting points and rigidity .

Derivatives and Functional Analogues

1,4-Cyclohexanedimethanol Dibenzoate
  • CAS Number : 35541-81-2
  • Properties : Ester derivative of CHDM; used as a plasticizer to improve polymer flexibility .
  • Comparison: Unlike CHDM, the dibenzoate form lacks hydroxyl groups, reducing reactivity but enhancing solubility in non-polar matrices .
Cyclohexane-1,4-diamine Derivatives
  • Example : Cyclohexane-1,4-diamine, 2-isopropyl-5-methyl-, dihydrochloride
  • Comparison : Replacing hydroxyl groups with amines increases basicity, making these compounds suitable for pharmaceutical synthesis .

Compounds with Unsaturated Rings

1,4-Cyclohexadiene-1,2-dicarboxylic Anhydride
  • CAS Number : 4773-89-1
  • Properties : Contains a conjugated diene ring; used in Diels-Alder reactions .
  • Comparison : The unsaturated ring increases reactivity but reduces thermal stability compared to CHDM’s saturated structure .
cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
  • CAS Number: Not explicitly listed (see )
  • Properties: Mono-unsaturated analogue; intermediate in epoxy resin production.
  • Comparison : The single double bond provides moderate reactivity, balancing stability and utility .

Q & A

Q. How can researchers address inconsistencies in reported spectroscopic data (e.g., NMR shifts) across studies?

  • Methodological Answer : Standardize experimental conditions (solvent, temperature, concentration) and reference internal standards (e.g., TMS). Collaborative databases like NIST Chemistry WebBook provide validated spectra for comparison. For cyclohexane derivatives, solvent-induced shifts (e.g., CDCl3 vs. D2O) must be explicitly documented .

Notes

  • Avoid citing commercial sources (e.g., Aladdin Scientific, Chemdad Co.) per user instructions.
  • Advanced questions emphasize mechanistic analysis, data reconciliation, and method optimization.
  • Computational and experimental validation frameworks are critical for resolving contradictions .

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